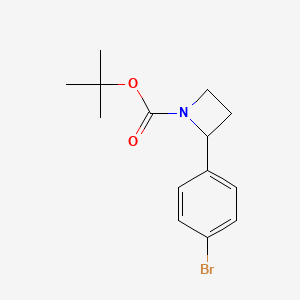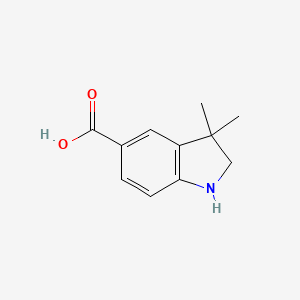![molecular formula C13H16Cl2N2O B13503962 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride is a chemical compound with a molecular formula of C13H14N2O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a pyridine ring and an aniline group connected via an ethoxy linker, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-(2-bromoethyl)pyridine with 4-aminophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline or pyridine derivatives.
Applications De Recherche Scientifique
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Pyridin-2-yl)ethoxy)aniline
- 4-(2-(Pyridin-4-yl)ethyl)aniline
- 4-(Pyridin-4-yl)aniline
Uniqueness
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and aniline groups allows for versatile reactivity and a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C13H16Cl2N2O |
|---|---|
Poids moléculaire |
287.18 g/mol |
Nom IUPAC |
4-(2-pyridin-4-ylethoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;;/h1-6,8-9H,7,10,14H2;2*1H |
Clé InChI |
YTCJJPQQKJRANF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OCCC2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)



![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)



![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)

